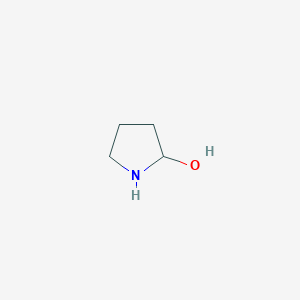

Pyrrolidin-2-OL

Description

Propriétés

IUPAC Name |

pyrrolidin-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c6-4-2-1-3-5-4/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUWNWVXAYLZSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Pyrrolidin-2-OL has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: this compound derivatives have shown potential as enzyme inhibitors and receptor modulators.

Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mécanisme D'action

The mechanism of action of Pyrrolidin-2-OL and its derivatives involves their interaction with specific molecular targets in biological systems. These targets include enzymes, receptors, and ion channels. The hydroxyl group of this compound can form hydrogen bonds with amino acid residues in the active sites of enzymes or binding pockets of receptors, leading to modulation of their activity . The compound’s ability to interact with multiple targets makes it a valuable scaffold in drug discovery .

Comparaison Avec Des Composés Similaires

Comparison with Thiadiazole-Functionalized Pyrrolidin-2-OL Derivatives

Structural and Conformational Analysis

Compounds such as 1-(5-methyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol (MTPN) and 1-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol (FMTPN) demonstrate the importance of intramolecular hydrogen bonding. Theoretical studies reveal that MTPN’s most stable conformer is 21.9 kJ/mol more stable than previously reported conformers, attributed to an OH⋯N hydrogen bond that rigidifies the structure . This bonding enhances molecular stability and influences interactions with biological targets.

Comparison with Piperidine and Piperidinone Analogs

Structural Differences

Piperidine analogs (six-membered ring) and pyrrolidinones (oxidized pyrrolidine derivatives) differ in ring size and electronic properties. For example, 2-hydroxypiperidine lacks the intramolecular hydrogen bonding seen in this compound derivatives, reducing conformational rigidity .

Pharmacological Performance

- Antimicrobial Activity: this compound derivatives like 1-(quinolin-3-yl)this compound (P7) show superior antibacterial efficacy (MIC ≤ 50 ppm) compared to piperidine analogs. P7 achieves 64% larvicidal activity against Anopheles species, outperforming piperidine derivatives (58% against Culex) .

- Synthetic Pathways: this compound derivatives are synthesized via regioselective oxidation using RuO₄, yielding pyrrolidinones (e.g., pyrrolidinone 6) in high yields (72%). Piperidinones require alternative oxidation strategies, often with lower efficiency .

Comparison with Pyridin-2-ol and Aromatic Derivatives

Structural and Electronic Properties

Pyridin-2-ol (C₅H₅NO, MW 95.1 g/mol) features an aromatic six-membered ring with a hydroxyl group, contrasting with this compound’s non-aromatic structure. Aromaticity in pyridin-2-ol enhances π-π stacking but reduces hydrogen-bonding capacity compared to this compound derivatives .

Key Data Tables

Table 2: Conformational Stability of this compound Derivatives

| Compound | Most Stable Conformer Energy (kJ/mol) | Key Stabilizing Feature | Reference |

|---|---|---|---|

| MTPN | ΔG = -21.9 | Intramolecular OH⋯N hydrogen bond | |

| FMTPN | Similar to MTPN | Enhanced lipophilicity (CF₃ group) |

Activité Biologique

Pyrrolidin-2-OL, a cyclic secondary alcohol with a five-membered nitrogen-containing ring, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article consolidates findings from various studies, highlighting the compound's pharmacological potential, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

This compound is characterized by its unique structure, which allows it to interact with biological targets effectively. Its structural formula can be represented as follows:

The presence of the hydroxyl group (-OH) contributes to its solubility and reactivity, making it a versatile scaffold in drug design.

Biological Activities

Research has demonstrated that this compound and its derivatives exhibit a wide range of biological activities:

- Antimicrobial Activity : Several studies have reported the antimicrobial properties of this compound derivatives against various pathogens. For instance, compounds synthesized from this compound showed significant inhibitory effects against multidrug-resistant bacteria, highlighting their potential as new antibiotics .

- Anticancer Properties : this compound derivatives have been evaluated for their anticancer activity. A study using A549 lung adenocarcinoma cells revealed that certain derivatives exhibited cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin. The structure-activity relationship (SAR) indicated that modifications on the pyrrolidine ring could enhance efficacy against cancer cell lines .

- Neuroprotective Effects : Research indicates that some this compound derivatives can cross the blood-brain barrier, suggesting potential applications in treating neurodegenerative diseases. These compounds have shown promise in reducing oxidative stress and enhancing neuronal survival in models of neurotoxicity .

- Cholinesterase Inhibition : Certain derivatives have been identified as effective inhibitors of cholinesterase enzymes, which are crucial for neurotransmission. This activity positions them as potential candidates for treating Alzheimer's disease and other cognitive disorders .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many derivatives act as competitive inhibitors for enzymes such as cholinesterases and DNase I, leading to increased levels of neurotransmitters or nucleic acids in biological systems .

- Receptor Modulation : Some compounds interact with specific receptors, modulating pathways involved in inflammation and cancer progression. For example, certain pyrrolidine derivatives have shown activity against retinoic acid-related orphan receptors (RORs), which are implicated in autoimmune diseases .

Case Study 1: Anticancer Activity

In a study conducted on novel 5-oxopyrrolidine derivatives, researchers evaluated their anticancer properties using human lung adenocarcinoma (A549) and non-cancerous human small airway epithelial cells (HSAEC). The MTT assay revealed that specific compounds exhibited significant cytotoxicity against A549 cells while maintaining lower toxicity towards HSAEC cells, indicating a favorable therapeutic index .

Case Study 2: Antimicrobial Efficacy

A series of pyrrolidine derivatives were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that several compounds displayed potent antibacterial properties, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Research Findings Summary Table

| Activity | Compound/Derivatives | Target/Cell Line | Effectiveness |

|---|---|---|---|

| Antimicrobial | This compound Derivatives | Multidrug-resistant bacteria | Significant inhibition |

| Anticancer | 5-Oxopyrrolidine Derivatives | A549 lung adenocarcinoma | Comparable to cisplatin |

| Neuroprotective | Selected Pyrrolidine Derivatives | Neuronal cell models | Reduced oxidative stress |

| Cholinesterase Inhibitor | Various Pyrrolidine Derivatives | Cholinesterase enzymes | Effective inhibition |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Pyrrolidin-2-OL for high-purity yields in academic settings?

- Methodology : Use reductive amination of pyrrolidinone (Pyrrolidin-2-one) with sodium borohydride (NaBH4) in methanol under acidic catalysis (e.g., TsOH). Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity via NMR (1H, 13C) and HPLC-UV (≥95% purity threshold) .

- Key Considerations : Ensure anhydrous conditions to avoid side reactions. Reference established protocols for analogous heterocyclic alcohol syntheses (e.g., pyridin-2-ol derivatives) for troubleshooting .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (1H/13C) to confirm stereochemistry and hydroxyl positioning. Infrared (IR) spectroscopy validates the alcohol (-OH) and amine (-NH) functional groups. For crystalline samples, X-ray diffraction (SHELX programs) resolves absolute configuration .

- Data Validation : Cross-reference spectral data with the National Institute of Standards and Technology (NIST) Chemistry WebBook and PubChem entries to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory environments?

- Guidelines : Use nitrile gloves, chemical-resistant lab coats, and P95 respirators to prevent dermal/ocular exposure. Store in airtight containers under inert gas (N2/Ar) to mitigate oxidation. Dispose of waste via licensed hazardous waste contractors, adhering to OSHA and EU REACH regulations .

Advanced Research Questions

Q. How can researchers address contradictions in reported physicochemical data (e.g., melting points) for this compound?

- Analytical Strategy : Perform differential scanning calorimetry (DSC) under controlled heating rates (e.g., 5°C/min) to verify melting points. Compare results with NIST-subscribed databases and replicate experiments across multiple labs to isolate instrumental or batch-specific variability .

- Case Study : Discrepancies in pyridin-2-ol’s boiling point (280–281°C vs. literature outliers) were resolved by standardizing pressure conditions (760 mmHg) and purity thresholds .

Q. What computational methods best predict this compound’s conformational stability in solvent systems?

- Methodology : Employ molecular dynamics (MD) simulations (AMBER/GAFF force fields) to model solvent interactions (e.g., water, DMSO). Validate with experimental solubility data and density functional theory (DFT) calculations (B3LYP/6-31G**) for energy minima .

- Application : Use results to design solvent systems for catalytic applications (e.g., asymmetric synthesis) or co-crystallization trials .

Q. How can this compound’s hygroscopicity impact its stability in long-term storage?

- Experimental Design : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic Karl Fischer titration to quantify water absorption. Compare with thermogravimetric analysis (TGA) data to correlate mass loss with degradation pathways .

- Mitigation : Store in desiccators with molecular sieves or under vacuum-sealed conditions .

Q. What strategies resolve enantiomeric excess (ee) challenges in this compound derivatives for asymmetric catalysis?

- Methodology : Use chiral HPLC (e.g., Chiralpak IA column) or capillary electrophoresis (CE) with cyclodextrin-based chiral selectors. Validate via polarimetry and compare with synthetic intermediates (e.g., (S)-1-(pyridin-2-yl)pyrrolidin-3-ol) to trace stereochemical drift .

Ethical and Methodological Compliance

Q. How should researchers ethically report this compound’s potential biological activity without overinterpretation?

- Guidelines : Adhere to IARC and ACGIH classifications for toxicity reporting. Disclose all negative/ambiguous results (e.g., mutagenicity assays) and cite primary literature to avoid misrepresentation .

- Example : Pyridin-2-ol’s acute toxicity (oral LD50) was documented without extrapolating to untested endpoints .

Q. What criteria ensure this compound’s compliance with pharmaceutical reference standards?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.